molecular formula C15H10Cl2F3NO2 B4766461 2-(2,5-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(2,5-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B4766461
M. Wt: 364.1 g/mol
InChI Key: HZYGGALDTSMDQJ-UHFFFAOYSA-N
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Description

2-(2,5-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide, commonly known as Dicamba, is a herbicide that has been widely used for weed control in agriculture. It belongs to the group of benzoic acid herbicides and is known for its broad-spectrum activity against various types of weeds. Dicamba is a synthetic compound that is chemically similar to the plant hormone auxin, which plays a crucial role in regulating plant growth and development.

Mechanism of Action

Dicamba works by disrupting the normal growth and development of plants. It mimics the action of the natural plant hormone auxin, which regulates cell division and elongation. When applied to plants, Dicamba causes abnormal growth and development, leading to stunted growth, leaf curling, and ultimately, death.
Biochemical and Physiological Effects:
Dicamba has been shown to have a range of biochemical and physiological effects on plants. It affects the expression of genes involved in cell division, elongation, and differentiation. It also alters the levels of plant hormones, including auxin, cytokinins, and gibberellins. These effects can lead to changes in plant morphology, physiology, and metabolism.

Advantages and Limitations for Lab Experiments

Dicamba is a useful tool for studying plant growth and development in the laboratory. It can be used to induce specific developmental defects and to study the effects of altered hormone levels on plant growth. However, Dicamba has some limitations in lab experiments. It can be toxic to some plant species, and its effects can vary depending on the concentration and timing of application.

Future Directions

There are several future directions for research on Dicamba. One area of interest is the development of new formulations that reduce its impact on non-target plants and the environment. Another area of research is the study of Dicamba resistance in weeds and the development of new herbicides that can overcome this resistance. Additionally, there is a need for more research on the long-term effects of Dicamba on soil health and ecosystem functioning.
In conclusion, Dicamba is a synthetic herbicide that has been widely used for weed control in agriculture. It works by disrupting the normal growth and development of plants and has been extensively studied for its herbicidal properties and its potential impact on the environment. While it has some advantages for lab experiments, it also has limitations, and there are several future directions for research on Dicamba.

Scientific Research Applications

Dicamba has been extensively studied for its herbicidal properties and its potential impact on the environment. It has been used in various scientific research applications, including crop protection, weed control, and plant growth regulation. Dicamba has been found to be effective in controlling a wide range of broadleaf weeds, including those that are resistant to other herbicides.

properties

IUPAC Name

2-(2,5-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2F3NO2/c16-10-4-5-12(17)13(7-10)23-8-14(22)21-11-3-1-2-9(6-11)15(18,19)20/h1-7H,8H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYGGALDTSMDQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)COC2=C(C=CC(=C2)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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